molecular formula C24H20Cl2N2O2 B11172071 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B11172071
M. Wt: 439.3 g/mol
InChI Key: XDXOHXLWLKACDI-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide is an aromatic amide compound It is characterized by the presence of chloro, cyano, and methoxy functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide typically involves the condensation of 3,5-diiodosalicylic acid with aniline substituted at specific positions by methyl, (4-chlorophenyl)(cyano)methyl, and methyl groups . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-11-20(21(14-27)17-5-7-18(25)8-6-17)22(26)13-23(15)28-24(29)12-16-3-9-19(30-2)10-4-16/h3-11,13,21H,12H2,1-2H3,(H,28,29)

InChI Key

XDXOHXLWLKACDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)OC)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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